molecular formula C10H11BrN2O B1450428 1-(5-Bromo-2-methylphenyl)-imidazolidin-2-one CAS No. 1498996-35-2

1-(5-Bromo-2-methylphenyl)-imidazolidin-2-one

Cat. No. B1450428
CAS RN: 1498996-35-2
M. Wt: 255.11 g/mol
InChI Key: MFVDOYPSKNCQCY-UHFFFAOYSA-N
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Description

The compound “1-(5-Bromo-2-methylphenyl)-imidazolidin-2-one” is likely to be an organic compound containing a bromine atom, a methyl group, and an imidazolidin-2-one group attached to a phenyl ring. The presence of these functional groups could potentially give this compound interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazolidin-2-one ring, possibly through a cyclization reaction, and the introduction of the bromine and methyl groups onto the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with a bromine atom and a methyl group at the 5th position, and an imidazolidin-2-one group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing bromine atom and the electron-donating methyl group on the phenyl ring, as well as the imidazolidin-2-one group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase its molecular weight and possibly its boiling point .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, brominated compounds can sometimes be hazardous and require careful handling .

properties

IUPAC Name

1-(5-bromo-2-methylphenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-7-2-3-8(11)6-9(7)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVDOYPSKNCQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-methylphenyl)imidazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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